4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride
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Overview
Description
“4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 2225135-92-0 . It has a molecular weight of 267.11 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O3.2ClH/c12-8-5-3-10-2-1-7 (5)11-4-6 (8)9 (13)14;;/h4,10H,1-3H2, (H,11,12) (H,13,14);2*1H .Scientific Research Applications
Synthesis and Antibacterial Activity
Naphthyridine derivatives have been extensively studied for their antibacterial properties. Egawa et al. (1984) synthesized amino- and/or hydroxy-substituted cyclic amino group compounds, including naphthyridine derivatives, which showed significant in vitro and in vivo antibacterial activity, indicating their potential as antibacterial agents (Egawa et al., 1984). Similarly, Santilli et al. (1975) synthesized esters and carbonitriles of naphthyridine-3-carboxylic acid, demonstrating protection against bacterial infections in animal models (Santilli et al., 1975).
Spectroscopic Properties and Pharmacological Potential
Perillo et al. (2009) explored the synthesis and spectroscopic properties of novel polyfunctionally substituted naphthyridines, highlighting their potential pharmacological activity. This study emphasizes the significance of structural analysis in understanding the chemical behavior and possible therapeutic applications of naphthyridine derivatives (Perillo et al., 2009).
Supramolecular Chemistry
Jin et al. (2011) studied hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives, leading to the construction of binary supramolecular organic salts. These findings demonstrate the role of naphthyridine derivatives in developing new materials through non-covalent interactions, suggesting their applicability in materials science (Jin et al., 2011).
Aryl Hydrocarbon Receptor Agonists/Antagonists
Cheng et al. (2017) investigated microbial-derived naphthoic acids, including derivatives similar to naphthyridines, for their ability to bind the aryl hydrocarbon receptor (AhR) and exhibit anti-inflammatory activity. This study highlights the potential of naphthyridine derivatives in developing therapeutics targeting the AhR pathway (Cheng et al., 2017).
Ion Transport and Liquid Membrane Applications
Yamaguchi et al. (1988) synthesized ω-hydroxy carboxylic acids with ether oxygens and aromatic rings, investigating their use as carriers for alkali metal ion transport through liquid membranes. This research points to the utility of naphthyridine derivatives in separation processes and membrane technology (Yamaguchi et al., 1988).
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its synthesis and biological applications. There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines . Future research could focus on developing a complete correlation of synthesis with biological activity .
Mechanism of Action
Target of Action
It is known that 1,6-naphthyridines, a class of compounds to which this compound belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
For instance, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents, and naphthalene-fused 1,6-naphthyridines act as anticancer agents .
Biochemical Pathways
It is known that 1,6-naphthyridines can affect a variety of biological pathways due to their broad spectrum of pharmacological activities .
Result of Action
Given the broad spectrum of pharmacological activities of 1,6-naphthyridines, it can be inferred that the compound could have a variety of effects at the molecular and cellular level .
properties
IUPAC Name |
4-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.2ClH/c12-8-5-3-10-2-1-7(5)11-4-6(8)9(13)14;;/h4,10H,1-3H2,(H,11,12)(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXRWNIXFHSGCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC=C(C2=O)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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